molecular formula C9H12N2O2 B1273757 3-(4-Hydroxyphenyl)propanohydrazide CAS No. 65330-63-4

3-(4-Hydroxyphenyl)propanohydrazide

Cat. No.: B1273757
CAS No.: 65330-63-4
M. Wt: 180.2 g/mol
InChI Key: JMNHUOPRGLTNJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)propanohydrazide typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxyphenyl)propanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Hydroxyphenyl)propanohydrazide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the synthesis of bioactive molecules .

Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydrazide moiety can participate in covalent bonding. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propanohydrazide
  • 3-(4-Chlorophenyl)propanohydrazide
  • 3-(4-Nitrophenyl)propanohydrazide

Comparison: 3-(4-Hydroxyphenyl)propanohydrazide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the hydroxy derivative exhibits stronger hydrogen bonding and higher solubility in aqueous media .

Properties

IUPAC Name

3-(4-hydroxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNHUOPRGLTNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383841
Record name 3-(4-hydroxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65330-63-4
Record name 3-(4-hydroxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE
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